B3-Tunicamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

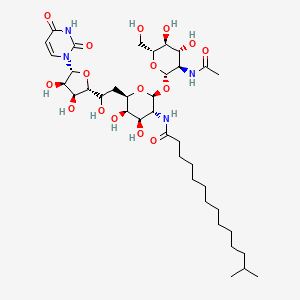

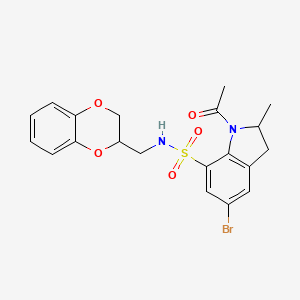

N-[(2S,3R,4R,5R,6R)-2-[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]-2-hydroxyethyl]-4,5-dihydroxy-3-oxanyl]-13-methyltetradecanamide is a N-acyl-hexosamine.

Aplicaciones Científicas De Investigación

Inhibition of Protein Glycosylation and Selective Cytotoxicity :B3-Tunicamycin inhibits the transfer of N-acetylglucosamine 1-phosphate from UDP-N-acetylglucosamine to dolichyl phosphate, a key step in protein glycosylation. It has been found to inhibit mannose incorporation into glycoproteins synthesized by chick or mouse fibroblasts and demonstrates selective cytotoxicity toward virally transformed fibroblasts. This property makes it a potential candidate for tumor growth studies in animals (Duksin, Seiberg, & Mahoney, 1982).

Impact on Insulin Receptors in Adipocytes :Tunicamycin, by inhibiting protein glycosylation, leads to a rapid depletion of insulin binding activity at the surface of 3T3‐L1 adipocytes. This reduction in insulin receptors impacts the sensitivity of adipocytes to insulin and anti-insulin receptor antibody effects on hexose uptake and metabolism (Rosen, Chia, Fung, & Rubin, 1979).

Effect on Yeast Glycoprotein Synthesis :In yeast, tunicamycin stops the synthesis of external glycoproteins like invertase and acid phosphatase within 30 minutes, without significantly affecting general glucosamine metabolism. This indicates its specific role as an inhibitor of glycoprotein synthesis in yeast cells (Kuo & Lampen, 1974).

Exploring Tunicamycin Resistance in Cells :Research on tunicamycin-resistant mutations in mouse FM3A cells has provided insights into the mechanisms of resistance. This includes the impact on the incorporation of mannose into the acid-insoluble cell fraction, potentially offering perspectives on how cells adapt to inhibitors like tunicamycin (Koyama, Ayusawa, Okawa, Takatsuki, & Tamura, 1982).

Dissecting Tunicamycin Biosynthesis :The study of the biosynthetic genes of tunicamycin in Streptomyces chartreusis and their heterologous expression has contributed to understanding the metabolic pathway for tunicamycin biosynthesis. This research is crucial for creating variants of this natural product for improved therapeutic applications (Wyszyński, Hesketh, Bibb, & Davis, 2010).

Influence on Cell Surface Properties and Adhesive Properties :Tunicamycin's inhibition of lipid-carrier-dependent glycosylation of proteins affects the cell surface properties of normal and transformed cells. It interferes with the insertion or function of cell-surface glycoproteins, influencing cellular properties like attachment, cell shape, and agglutinability (Duksin & Bornstein, 1977).

Impact on Immunoglobulin Secretion by Plasma Cells :Tunicamycin's inhibition of N-acetylglucosamine-lipid intermediates significantly affects the secretion of immunoglobulins IgA and IgE by mouse plasma cells, demonstrating the necessity of glycosylation for normal immunoglobulin secretion (Hickman, Kulczycki, Lynch, & Kornfeld, 1977).

Effect on Procollagen to Collagen Conversion :Studies have shown that tunicamycin impacts the conversion of procollagen to collagen in fibroblasts and bone, providing insights into the role of glycosylation in collagen synthesis and proteolytic modification (Duksin & Bornstein, 1977).

Induction of Autophagy and Apoptosis in Cancer Cells :Tunicamycin has been studied for its role in inducing endoplasmic reticulum stress in cancer cells, leading to autophagy, apoptosis, and enhanced chemotherapy sensitivity. This highlights its potential in cancer therapy (Zhou, Li, Wang, Pan, & Lu, 2017).

Sensitivity to Chemotherapy in Carcinoma Cells :The use of tunicamycin in increasing the sensitivity of head-and-neck carcinoma cells to chemotherapy (cisplatin) has been investigated, suggesting its role in modifying glycosylation processes in tumor cells (Noda, Fujieda, Seki, Tanaka, Sunaga, Ohtsubo, Tsuzuki, Fan, & Saito, 1999).

Propiedades

Número CAS |

76544-50-8 |

|---|---|

Nombre del producto |

B3-Tunicamycin |

Fórmula molecular |

C38H64N4O16 |

Peso molecular |

832.9 g/mol |

Nombre IUPAC |

N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide |

InChI |

InChI=1S/C38H64N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h15-16,19,21-23,26-37,43,45,48-53H,4-14,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/t21?,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36+,37+/m1/s1 |

Clave InChI |

XAFNQFHOQPRGAK-BJLDJXKVSA-N |

SMILES isomérico |

CC(C)CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

SMILES |

CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

SMILES canónico |

CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Sinónimos |

B3-tunicamycin tunicamycin B3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,2,2-trichloro-1-[[(2,6-dichloroanilino)-sulfanylidenemethyl]amino]ethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1229656.png)

![4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide](/img/structure/B1229659.png)

![[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229660.png)

![4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229661.png)

![2-[[2-(3-Methyl-1-oxo-2-isoquinolinyl)-1-oxoethyl]amino]acetic acid ethyl ester](/img/structure/B1229662.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-nitrophenyl)acetamide](/img/structure/B1229665.png)

![2-[[2-[(4,5-Dimethoxy-2-nitrophenyl)-oxomethoxy]-1-oxoethyl]amino]-4-(2-methylpropyl)-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229666.png)

![2-[1-(p-Chlorophenyl)ethyl]-4,6-dinitrophenol](/img/structure/B1229667.png)

![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)